molecular formula C5H11N2O4P B8411247 3,4-Dimethylpyrazolium dihydrogen phosphate

3,4-Dimethylpyrazolium dihydrogen phosphate

Cat. No. B8411247
M. Wt: 194.13 g/mol
InChI Key: LXKCHCXZBPLTAE-UHFFFAOYSA-N
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Patent
US06139596

Procedure details

96 g (1.0 mol) of 3,4-dimethylpyrazole were dissolved in 115 g (1.0 mol) of phosphoric acid (85%) at room temperature. The water contained in the phosphoric acid was evaporated. After a few hours, the title compound crystallized out from the oil initially present (yield 98%).
Quantity
96 g
Type
reactant
Reaction Step One
Quantity
115 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:6]([CH3:7])=[CH:5][NH:4][N:3]=1.[P:8](=[O:12])([OH:11])([OH:10])[OH:9]>O>[P:8]([O-:12])([OH:11])([OH:10])=[O:9].[CH3:1][C:2]1[NH:3][NH+:4]=[CH:5][C:6]=1[CH3:7] |f:3.4|

Inputs

Step One
Name
Quantity
96 g
Type
reactant
Smiles
CC1=NNC=C1C
Name
Quantity
115 g
Type
reactant
Smiles
P(O)(O)(O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)(O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was evaporated
WAIT
Type
WAIT
Details
After a few hours
CUSTOM
Type
CUSTOM
Details
the title compound crystallized out from the oil initially present (yield 98%)

Outcomes

Product
Name
Type
Smiles
P(=O)(O)(O)[O-].CC=1N[NH+]=CC1C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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